molecular formula C13H10N2O B2355416 2-(2-Phenoxypyridin-4-yl)acetonitrile CAS No. 2470439-57-5

2-(2-Phenoxypyridin-4-yl)acetonitrile

Cat. No.: B2355416
CAS No.: 2470439-57-5
M. Wt: 210.236
InChI Key: MUENFOSTZOPFAF-UHFFFAOYSA-N
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Safety and Hazards

The safety information and MSDS for “2-(2-Phenoxypyridin-4-yl)acetonitrile” can be found on the product page . Acetonitrile, a common solvent in organic synthesis, can be hydrolyzed in the presence of a strong aqueous base, such as NaOH or KOH, which can propagate into a runaway reaction .

Preparation Methods

The synthesis of 2-(2-Phenoxypyridin-4-yl)acetonitrile typically involves the reaction of 4-chloropyridine hydrochloride with phenol under specific conditions . One method involves preparing ethyl 2-cyano-2-(pyridine-4-yl) acetic ester from 4-chloropyridine hydrochloride through a decarboxylation reaction. The reaction is carried out in dimethyl sulfoxide with lithium chloride as a catalyst at temperatures ranging from 100 to 160°C for 90 to 180 minutes . The resulting product is then purified to obtain this compound.

Chemical Reactions Analysis

2-(2-Phenoxypyridin-4-yl)acetonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding carboxylic acids, while reduction can yield amines .

Properties

IUPAC Name

2-(2-phenoxypyridin-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-8-6-11-7-9-15-13(10-11)16-12-4-2-1-3-5-12/h1-5,7,9-10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUENFOSTZOPFAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=CC(=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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